6H-[1,4]Dioxino[2,3-F]indole
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Overview
Description
6H-[1,4]Dioxino[2,3-F]indole is a heterocyclic compound that features a fused ring system combining an indole and a dioxin moiety. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-[1,4]Dioxino[2,3-F]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6H-[1,4]Dioxino[2,3-F]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxinoindole diones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of dioxinoindole diones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the indole ring.
Scientific Research Applications
6H-[1,4]Dioxino[2,3-F]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6H-[1,4]Dioxino[2,3-F]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6H-[1,4]Dioxino[2,3-F]indole is unique due to its fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other indole derivatives.
Properties
CAS No. |
326-20-5 |
---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6H-[1,4]dioxino[2,3-f]indole |
InChI |
InChI=1S/C10H7NO2/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,11H |
InChI Key |
GBGCCMFMBRGOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC3=C(C=C21)OC=CO3 |
Origin of Product |
United States |
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